molecular formula C17H26N2O5 B024767 (S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate CAS No. 102507-19-7

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B024767
CAS RN: 102507-19-7
M. Wt: 338.4 g/mol
InChI Key: CVDWRNZTWXJRST-CYBMUJFWSA-N
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Description

(S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C17H26N2O5 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A study by Prasad (2021) investigated a series of novel compounds synthesized using (tert-butoxycarbonyl) alanine and other elements for their antibacterial activity. This highlights the compound's potential use in developing new antibacterial agents. (Prasad, 2021)

Synthesis Processes

A study by Pan et al. (1998) described the synthesis of new monomeric antioxidants containing hindered phenol, where a compound similar to (S)-tert-Butyl carbamate was used. This research demonstrates the application of such compounds in creating new antioxidants, potentially for use in polymer protection. (Pan, Liu, & Lau, 1998)

Photoredox-Catalyzed Reactions

In 2022, Wang et al. reported the use of a similar tert-butyl carbamate in photoredox-catalyzed amination of o-hydroxyarylenaminones. This study illustrates the compound's role in photocatalyzed protocols, providing a pathway for assembling 3-aminochromones under mild conditions. (Wang et al., 2022)

Hydrogen Bond Interactions

Das et al. (2016) synthesized and analyzed two carbamate derivatives, including tert-butyl carbamate, to study the nature of interactions in their molecular environments. This research contributes to our understanding of hydrogen bond-based interactions in similar compounds. (Das et al., 2016)

Synthesis of Biologically Active Compounds

Zhao et al. (2017) established a rapid synthetic method for tert-butyl carbamate, which is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). This indicates the compound's significance in pharmaceutical synthesis. (Zhao, Guo, Lan, & Xu, 2017)

Mechanism of Action

Target of Action

Carbamate-bearing molecules, such as this one, are known to play an important role in modern drug discovery and medicinal chemistry . They are often designed to make specific drug-target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This allows the compound to modulate inter- and intramolecular interactions with its target enzymes or receptors .

Biochemical Pathways

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This suggests that the compound may interact with biochemical pathways involving peptide bonds.

Pharmacokinetics

Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . This enhances their bioavailability. Furthermore, carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Given the compound’s ability to modulate inter- and intramolecular interactions with its target enzymes or receptors , it can be inferred that the compound may induce changes in the activity of these targets, potentially leading to downstream effects on cellular function.

Safety and Hazards

The safety data sheet for a related compound, Ammonium carbamate, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . Therefore, much effort has been expended on the design and synthesis of selective, high-affinity ligands by replacing portions of peptides with nonpeptide structures to obtain peptide derivatives .

Biochemical Analysis

Biochemical Properties

The carbamate group in (S)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a key structural motif that can make drug-target interactions through its carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Cellular Effects

They can disrupt microtubules and bind to the colchicine binding site separate from the binding sites of clinically used microtubule-targeting agents .

Molecular Mechanism

Carbamates can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can be facilitated by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .

Temporal Effects in Laboratory Settings

Carbamates are known for their chemical stability and capability to permeate cell membranes .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported. Animal models are widely used to develop newer drugs for the treatment of various diseases and to understand the effects of different dosages .

Metabolic Pathways

Carbamates are part of one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .

Transport and Distribution

The L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers .

Subcellular Localization

Computational methods have been developed to predict the subcellular locations of proteins, which could potentially be applied to this compound .

properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDWRNZTWXJRST-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548497
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102507-19-7
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-2-methyl-1-[[(phenylmethoxy)amino]carbonyl]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102507-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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